molecular formula C5H7ClN2O B584345 2-Amino-5-hydroxypyridine hydrochloride CAS No. 856965-37-2

2-Amino-5-hydroxypyridine hydrochloride

Cat. No.: B584345
CAS No.: 856965-37-2
M. Wt: 146.574
InChI Key: VFVKEBQUEFKSMO-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxypyridine hydrochloride is an organic compound with the chemical formula C5H7ClN2O. It is a white crystalline powder that is soluble in water, alcohol, and acid but insoluble in non-polar solvents. The compound is relatively stable to light and air and has a melting point of about 295-300°C . It is used as an intermediate and reagent in organic synthesis and has potential pharmaceutical activity .

Scientific Research Applications

2-Amino-5-hydroxypyridine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

A structurally similar compound, bj-1108, a 6-amino-2,4,5-trimethylpyridin-3-ol analog, has been shown to inhibit serotonin-induced angiogenesis and tumor growth . This suggests that 6-aminopyridin-3-ol hydrochloride may also interact with serotonin receptors or related pathways.

Mode of Action

The related compound bj-1108 inhibits serotonin-induced angiogenesis through the pi3k/nox pathway . It suppresses the generation of reactive oxygen species (ROS) and the phosphorylation of PI3K/Akt . This suggests that 6-aminopyridin-3-ol hydrochloride might have a similar mode of action.

Biochemical Pathways

The related compound bj-1108 affects the pi3k/nox pathway . This pathway is involved in the production of reactive oxygen species (ROS), which play a role in various cellular processes, including cell proliferation and survival. Inhibition of this pathway can lead to decreased angiogenesis and tumor growth .

Result of Action

The related compound bj-1108 has been shown to inhibit serotonin-induced angiogenesis and tumor growth . This suggests that 6-aminopyridin-3-ol hydrochloride might have similar effects.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Aminopyridin-3-ol hydrochloride are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, BJ-1108, a derivative of 6-aminopyridin-3-ol, has been found to significantly inhibit Th1 and Th17 differentiation in vitro . This suggests that 6-Aminopyridin-3-ol hydrochloride may have similar effects on these cells, potentially interacting with the enzymes and proteins involved in their differentiation process.

Cellular Effects

In terms of cellular effects, 6-Aminopyridin-3-ol hydrochloride has been shown to influence cell function. For example, BJ-1108, a 6-aminopyridin-3-ol analogue, has been found to significantly inhibit serotonin-induced angiogenesis . This suggests that 6-Aminopyridin-3-ol hydrochloride may have similar effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Studies on BJ-1108, a derivative of 6-aminopyridin-3-ol, suggest that it inhibits serotonin-induced angiogenesis through the PI3K/NOX pathway . This suggests that 6-Aminopyridin-3-ol hydrochloride may exert its effects at the molecular level through similar pathways, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored in an inert atmosphere at room temperature

Dosage Effects in Animal Models

Studies on BJ-1108, a derivative of 6-aminopyridin-3-ol, have shown that it can delay the onset of disease and suppress disease progression in experimental autoimmune encephalomyelitis (EAE) by inhibiting the differentiation of Th1 and Th17 cells . This suggests that 6-Aminopyridin-3-ol hydrochloride may have similar effects at different dosages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-5-hydroxypyridine hydrochloride can be carried out by dissolving 2-amino-5-hydroxypyridine in an alcohol solvent, followed by the addition of hydrochloric acid to produce the hydrochloride precipitate. The precipitate is then filtered or centrifuged and washed several times with anhydrous alcohol. The hydrochloride salt obtained is dried at low temperature to yield this compound .

Another method involves a four-step synthesis starting from 2-amino-5-bromopyridine. The steps include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxypyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxypyridine
  • 2-Amino-6-hydroxypyridine
  • 2-Amino-5-methoxypyridine

Uniqueness

2-Amino-5-hydroxypyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups at specific positions allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

6-aminopyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-5-2-1-4(8)3-7-5;/h1-3,8H,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVKEBQUEFKSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672339
Record name 6-Aminopyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856965-37-2
Record name 6-Aminopyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-hydroxypyridine hydrochloride
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